PSB-0739

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

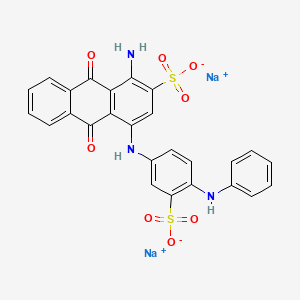

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLYXXXOJUNCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PSB-0739: A Technical Guide to its Mechanism of Action as a P2Y12 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0739 is a potent and selective, non-nucleotide competitive antagonist of the P2Y12 receptor, a key player in platelet aggregation and thrombosis.[1][2][3][4] Unlike thienopyridine antiplatelet drugs such as clopidogrel, this compound is not a prodrug and does not require metabolic activation, offering a more direct and potentially more predictable pharmacological profile.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly competing with the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP) for binding to the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) of the Gi subfamily. Upon activation by ADP, the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn leads to the activation of the glycoprotein (B1211001) IIb/IIIa receptor, a critical step in platelet aggregation.

By competitively binding to the P2Y12 receptor, this compound prevents this signaling cascade, thereby maintaining higher intracellular cAMP levels, preventing glycoprotein IIb/IIIa receptor activation, and ultimately inhibiting platelet aggregation.

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| Kᵢ | 24.9 nM | Human | Radioligand Binding Assay | [1][2][3][4] |

| pA₂ | 9.8 | Human | Functional Assay (cAMP accumulation) | [3] |

| IC₅₀ | 5.4 ± 1.8 µM | Human (THP-1 cells) | ADP-evoked Ca²⁺ Response | [3] |

Table 1: In Vitro Pharmacology of this compound

| Animal Model | Dosing | Effect | Reference |

| Rat (CFA-induced inflammatory pain) | 0.01 - 0.3 mg/kg (intrathecal) | Dose-dependent antihyperalgesic effect | [3] |

| Rat (CFA-induced inflammatory pain) | 0.3 mg/kg (intrathecal) | Attenuation of CFA-induced expression of cytokines (TNF-α, IL-6, IL-1β) | [1] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the P2Y12 receptor signaling pathway and a typical workflow for identifying P2Y12 receptor antagonists.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of P2Y12 receptor antagonists like this compound. Disclaimer: These are generalized methods and may not reflect the exact protocols used in the cited literature for this compound.

Radioligand Binding Assay (Determination of Kᵢ)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the P2Y12 receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells) or human platelet membranes.

-

Radioligand: [³H]-PSB-0413 (a P2Y12 selective antagonist radioligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known P2Y12 antagonist (e.g., 10 µM 2-MeSAMP).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of diluted this compound.

-

50 µL of [³H]-PSB-0413 at a concentration near its Kₔ (e.g., 1-2 nM).

-

50 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Mobilization Assay (Determination of IC₅₀)

This protocol outlines a method to measure the inhibitory effect of this compound on ADP-induced intracellular calcium mobilization in a human monocytic cell line (THP-1).

Materials:

-

Cells: THP-1 cells.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Agonist: Adenosine diphosphate (ADP).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities.

Procedure:

-

Culture THP-1 cells to the appropriate density.

-

Load the cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove extracellular dye.

-

Resuspend the cells in assay buffer and add them to a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 10-15 minutes at room temperature.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of ADP (e.g., a concentration that elicits a submaximal response, EC₈₀) to stimulate calcium influx.

-

Record the fluorescence signal over time.

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition of the ADP-induced calcium response against the logarithm of the this compound concentration.

In Vivo Model of Inflammatory Pain (CFA-Induced Hyperalgesia)

This protocol describes the use of a complete Freund's adjuvant (CFA)-induced model of inflammatory pain in rats to evaluate the antihyperalgesic effects of this compound.

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Inflammatory Agent: Complete Freund's Adjuvant (CFA).

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

-

Behavioral Testing Apparatus: von Frey filaments (for mechanical hyperalgesia) or a plantar test apparatus (for thermal hyperalgesia).

Procedure:

-

Acclimatize the rats to the testing environment and handling for several days before the experiment.

-

Measure baseline nociceptive thresholds (mechanical or thermal) for each rat.

-

Induce inflammation by injecting 100-150 µL of CFA into the plantar surface of one hind paw.

-

At a predetermined time after CFA injection (e.g., 24 or 48 hours), when hyperalgesia is established, administer this compound via the desired route (e.g., intrathecal injection).

-

Assess the nociceptive thresholds at various time points after this compound administration (e.g., 15, 30, 60, and 120 minutes).

-

For mechanical hyperalgesia, use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

-

For thermal hyperalgesia, use a plantar test apparatus to measure the paw withdrawal latency in response to a radiant heat source.

-

Compare the post-drug withdrawal thresholds/latencies to the pre-drug and baseline values to determine the antihyperalgesic effect of this compound.

Conclusion

This compound is a valuable research tool and a potential lead compound for the development of novel antiplatelet therapies. Its direct-acting, competitive antagonism of the P2Y12 receptor provides a clear and well-defined mechanism of action. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive resource for researchers in the fields of purinergic signaling, thrombosis, and drug discovery. The provided visualizations serve to further clarify the intricate signaling pathways and the logical flow of experimental investigation in this area.

References

PSB-0739: A Comprehensive Technical Guide to its P2Y12 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of PSB-0739 for the P2Y12 receptor, a critical target in thrombosis and hemostasis. This document outlines quantitative binding data, detailed experimental methodologies for its determination, and the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Data Presentation: Quantitative Binding Affinity of this compound

This compound is a potent and selective antagonist of the P2Y12 receptor.[1][2][3] Its high affinity has been quantified through various experimental assays, with the inhibition constant (Ki) being a key parameter.

| Parameter | Value | Species/System | Assay Type | Reference |

| Ki | 24.9 nM | Human Platelet Membranes | Radioligand Displacement Assay ([3H]PSB-0413) | [1][2][3][4] |

| pKi | 7.6 | Human | Inhibition Constant | [4] |

| pA2 | 9.8 | Human P2Y12 Receptor | Competitive Antagonist Activity | [1][3][4] |

| IC50 | 5.4 ± 1.8 μM | THP-1 Human Monocytic Cells | ADP-evoked Ca2+ Response | [1][3] |

Experimental Protocols

The determination of the binding affinity of this compound for the P2Y12 receptor is primarily achieved through radioligand binding assays. Functional assays, such as the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, further characterize its antagonist activity.

Radioligand Displacement Binding Assay for Ki Determination

This protocol describes a competitive binding experiment to determine the Ki value of this compound using a radiolabeled antagonist, such as [3H]PSB-0413.

a. Materials and Reagents:

-

Biological Material: Human platelet membranes or membranes from cells recombinantly expressing the human P2Y12 receptor (e.g., CHO cells).

-

Radioligand: [3H]PSB-0413 (a selective P2Y12 antagonist).[5][6]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled P2Y12 antagonist (e.g., 1 mM ADP).[5]

-

Assay Buffer: Tris-HCl (50 mM, pH 7.5), EDTA (1 mM), MgCl2 (5 mM), NaCl (100 mM).[5]

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[5]

-

Scintillation Counter and Cocktail.

b. Methodology:

-

Membrane Preparation:

-

Prepare platelet membranes from whole blood via centrifugation and homogenization in a cold lysis buffer.

-

Alternatively, use membranes from cultured cells expressing the P2Y12 receptor.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

-

Assay Setup:

-

Perform the assay in a 96-well plate format.

-

To each well, add the following in sequence:

-

150 µL of the membrane preparation (approximately 20 µg of protein).[5]

-

50 µL of varying concentrations of the test compound (this compound) or buffer for total binding.

-

50 µL of the radioligand ([3H]PSB-0413) at a concentration close to its Kd (e.g., 0.030 to 50 nM).[5]

-

For non-specific binding determination, add 50 µL of a saturating concentration of an unlabeled P2Y12 antagonist.[5]

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

-

-

Filtration:

-

Quantification:

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.[5]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This assay assesses the functional antagonism of this compound by measuring its ability to counteract the ADP-induced inhibition of adenylyl cyclase, thereby affecting intracellular cAMP levels.

a. Materials and Reagents:

-

Biological Material: P2Y12-expressing cells (e.g., CHO cells) or human platelets.

-

Test Compound: this compound.

-

Agonist: ADP or a more stable analog like 2-MeSADP.

-

Adenylyl Cyclase Stimulator: Forskolin or Prostaglandin E1 (PGE1).

-

Cell Lysis Buffer: 0.1 M HCl.[7]

-

cAMP Assay Kit: A commercially available kit (e.g., ELISA or HTRF-based).

b. Methodology:

-

Cell Preparation:

-

Culture P2Y12-expressing cells to an appropriate density.

-

On the day of the assay, harvest and resuspend the cells in a suitable stimulation buffer.

-

-

Assay Setup:

-

In a 96-well plate, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 10 minutes).[4]

-

Add an adenylyl cyclase stimulator (e.g., forskolin) to all wells to increase basal cAMP levels.

-

Stimulate the cells with a P2Y12 agonist (e.g., 2-MeSADP).

-

-

Incubation:

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction by adding a cell lysis buffer (e.g., 0.1 M HCl).[7]

-

Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels as a function of the this compound concentration.

-

Determine the IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the P2Y12 receptor signaling pathway and the experimental workflow for determining binding affinity.

Caption: P2Y12 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. This compound | P2Y12 antagonist | Probechem Biochemicals [probechem.com]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

PSB-0739: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of PSB-0739, a potent and selective P2Y12 receptor antagonist. This guide covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols.

Chemical Structure and Properties

This compound is a non-nucleotide competitive antagonist of the P2Y12 receptor.[1][2] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt | |

| CAS Number | 1052087-90-7 (sodium salt) | |

| Chemical Formula | C26H17N3Na2O8S2 | |

| Molecular Weight | 609.54 g/mol | |

| Appearance | Solid | [1] |

| Solubility | Soluble to 25 mM in water. Soluble in DMSO (10 mM). | [1] |

| Storage | Desiccate at room temperature. For long-term storage as a solid powder, -20°C for 12 months is recommended. In solvent, store at -80°C for up to 6 months. | [1] |

| Purity | ≥95% (HPLC) |

Pharmacological Properties

This compound is a high-affinity and potent antagonist of the human P2Y12 receptor, a key receptor in platelet activation and aggregation.[2] Unlike thienopyridine drugs such as clopidogrel, this compound is a direct-acting antagonist and does not require metabolic activation.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference(s) |

| Target | P2Y12 receptor | Human | [2] |

| Mechanism of Action | Competitive antagonist | Human | [1][2] |

| Ki | 24.9 nM | Human P2Y12 receptor | [1] |

| pA2 | 9.8 | Human P2Y12 receptor | [1][2] |

| EC50 (ADP-evoked Ca2+ response) | 5.4 ± 1.8 µM | THP-1 cells | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi alpha subunit. Upon activation by ADP, the Gi pathway is initiated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), contributing to platelet activation.

Simultaneously, the Gβγ subunits of the G protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling events that increase intracellular calcium and promote granule secretion. These pathways converge to induce a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation. By blocking the initial step of ADP binding, this compound effectively inhibits these downstream signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Assays

This assay measures the effect of this compound on platelet aggregation in response to an agonist like ADP.

-

Materials:

-

Procedure:

-

PRP and PPP Preparation:

-

Assay Setup:

-

Adjust the PRP platelet count with PPP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Experiment:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add this compound at desired final concentrations and incubate for a specified time (e.g., 2-5 minutes).

-

Add ADP to induce aggregation (e.g., 5-20 µM final concentration).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of this compound.

-

-

This assay assesses the ability of this compound to inhibit ADP-induced intracellular calcium mobilization in cells expressing the P2Y12 receptor.

-

Materials:

-

Cells expressing the human P2Y12 receptor (e.g., CHO-K1 or THP-1 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[4]

-

This compound stock solution.

-

ADP stock solution.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Cell Preparation:

-

Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Wash cells with assay buffer.

-

Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).

-

Wash the cells to remove excess dye.

-

-

Experiment:

-

Place the plate in the fluorescence plate reader maintained at 37°C.

-

Add this compound at various concentrations to the wells and incubate for a specified time.

-

Establish a baseline fluorescence reading.

-

Inject ADP to stimulate the cells and immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity or the area under the curve for each well.

-

Calculate the percentage of inhibition of the ADP response by this compound.

-

Determine the IC50 value for this compound.

-

-

This assay determines the binding affinity (Ki) of this compound to the P2Y12 receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing the human P2Y12 receptor.

-

Radiolabeled P2Y12 antagonist (e.g., [³H]-PSB-0739 or another suitable radioligand).

-

This compound (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

In Vivo Models

This model is used to evaluate the analgesic effects of this compound in a state of persistent inflammatory pain.[1][5]

-

Animals:

-

Procedure:

-

Induction of Inflammation:

-

Drug Administration:

-

Administer this compound via the desired route (e.g., intrathecal, intraperitoneal) at various doses at a specific time point after CFA injection (e.g., 24 or 48 hours).[6]

-

-

Behavioral Testing:

-

Assess mechanical allodynia using von Frey filaments to measure the paw withdrawal threshold.

-

Assess thermal hyperalgesia using a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

-

Conduct behavioral testing at baseline (before CFA) and at multiple time points after drug administration.

-

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds or latencies between the vehicle-treated and this compound-treated groups.

-

Determine the dose-dependent effects of this compound on reversing inflammatory pain.

-

This model is used to assess the efficacy of this compound in alleviating neuropathic pain.[2][7]

-

Animals:

-

Procedure:

-

Surgical Procedure:

-

Anesthetize the animal.

-

Expose the sciatic nerve in one hind limb.

-

Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a silk suture.[2]

-

Close the incision in layers.

-

-

Post-operative Care and Development of Neuropathy:

-

Allow the animals to recover for several days to a week for the neuropathic pain to develop.

-

-

Drug Administration:

-

Administer this compound at various doses and routes as required for the study.

-

-

Behavioral Testing:

-

Measure mechanical allodynia using von Frey filaments.

-

Assess thermal hyperalgesia using the plantar test.

-

Conduct testing at baseline (before surgery) and at multiple time points after drug administration.

-

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds or latencies between the sham-operated, vehicle-treated, and this compound-treated groups.

-

Evaluate the ability of this compound to reverse neuropathic pain behaviors.

-

References

- 1. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 2. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. The effect of P2Y12 receptor inhibition in chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of intrathecal injection of miRNA-138 on neuropathic pain in rats undergoing partial sciatic nerve ligation and its underlying mechanism - Jin - Annals of Palliative Medicine [apm.amegroups.org]

The Discovery and Development of PSB-0739: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of PSB-0739, a potent and selective antagonist of the P2Y12 receptor. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a non-nucleotide, competitive antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet aggregation and has emerged as a significant target in thrombosis, inflammation, and neuropathic pain.[1][2] Unlike thienopyridine antiplatelet drugs such as clopidogrel, this compound does not require metabolic activation to exert its pharmacological effect.[3] It is a derivative of anthraquinone, developed through systematic structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of earlier P2Y12 receptor antagonists.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its pharmacological profile.

Table 1: In Vitro Affinity and Potency of this compound

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 24.9 nM | Human Platelets | Radioligand Binding Assay | [4] |

| pA2 | 9.8 | CHO cells expressing human P2Y12 | Functional cAMP Assay | [4] |

| IC50 | 5.4 ± 1.8 μM | THP-1 cells | ADP-evoked Ca2+ response | [1][4] |

Table 2: In Vivo Efficacy of this compound

| Model | Administration | Dose Range | Minimal Effective Dose (mED) | Effect | Reference |

| Inflammatory and Neuropathic Pain | Intrathecal | 0.01 - 0.3 mg/kg | 0.1 mg/kg | Antihyperalgesic | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are reconstructed based on the available literature and general laboratory practices. For precise experimental details, consultation of the primary research articles is recommended.

Radioligand Binding Assay for P2Y12 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human P2Y12 receptor.

Materials:

-

Human platelet membranes

-

[3H]PSB-0413 (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a suspension of human platelet membranes in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]PSB-0413, and varying concentrations of this compound.

-

Initiate the binding reaction by adding the platelet membrane suspension to each well.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]PSB-0413 (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for P2Y12 Receptor Antagonism

Objective: To determine the functional potency (pA2) of this compound as a P2Y12 receptor antagonist.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Cell culture medium

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

2-Methylthio-ADP (2-MeSADP; P2Y12 receptor agonist)

-

This compound (test compound)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the CHO-P2Y12 cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin and varying concentrations of 2-MeSADP in the presence of this compound.

-

Incubate for a period sufficient to allow for changes in reporter gene expression (e.g., 4-6 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Construct concentration-response curves for 2-MeSADP in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

Visualizations: Signaling Pathways and Discovery Workflow

P2Y12 Receptor Signaling Pathway

Caption: P2Y12 receptor signaling pathway and the antagonistic action of this compound.

GPCR Antagonist Drug Discovery Workflow

References

The Function and Pharmacological Profile of PSB-0739: A P2Y12 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0739 is a potent and selective, non-nucleotide competitive antagonist of the P2Y12 receptor, a crucial component in platelet aggregation and a significant target in thrombosis and inflammation. This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological properties of this compound. It includes a detailed summary of its in vitro and in vivo activities, structured quantitative data, and explicit experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its scientific applications.

Core Function and Mechanism of Action

This compound functions as a high-affinity antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily expressed on the surface of platelets.[1][2][3] The endogenous ligand for the P2Y12 receptor is adenosine (B11128) diphosphate (B83284) (ADP). Upon ADP binding, the P2Y12 receptor couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is fundamental to platelet activation and aggregation.

This compound competitively blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting this downstream signaling.[1][3] Unlike thienopyridine drugs such as clopidogrel, this compound is a direct-acting antagonist and does not require metabolic activation.[2][4] This direct antagonism prevents platelet aggregation, making this compound a valuable tool for research in thrombosis and hemostasis.

Beyond its role in platelet aggregation, the P2Y12 receptor is also implicated in inflammatory and neuropathic pain.[5][6] this compound has been shown to exert antinociceptive effects by blocking central P2Y12 receptors, which in turn modulates cytokine production.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound across various experimental settings.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 24.9 nM | Human | Radioligand Binding Assay | [2][3] |

| pA2 | 9.8 | Human | Functional Assay | [1][3] |

| EC50 | 5.4 ± 1.8 µM | THP-1 cells | ADP-evoked Ca2+ response | [1][3] |

Table 2: In Vivo Efficacy in Pain Models

| Animal Model | Administration Route | Minimal Effective Dose (mED) | Effect | Reference |

| Inflammatory Pain (CFA-induced) | Intrathecal (i.t.) | 0.1 mg/kg | Antihyperalgesic | [5] |

| Neuropathic Pain | Intrathecal (i.t.) | 0.1 mg/kg | Inhibition of mechanical hyperalgesia | [5] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental application of this compound, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. This compound | P2Y12 antagonist | Probechem Biochemicals [probechem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of PSB-0739 in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. A key mediator of platelet aggregation is the P2Y12 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). Consequently, the P2Y12 receptor has emerged as a major target for antiplatelet therapies. This technical guide provides an in-depth overview of PSB-0739, a potent and selective antagonist of the P2Y12 receptor, and its role in the inhibition of platelet aggregation.

This compound is a non-nucleotide, competitive antagonist of the human P2Y12 receptor.[1][2] Unlike thienopyridine-based drugs such as clopidogrel, this compound does not require metabolic activation, allowing for direct and predictable inhibition of the P2Y12 receptor.[2][3] This guide will detail the quantitative pharmacology of this compound, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Data on this compound Activity

The potency and competitive nature of this compound as a P2Y12 receptor antagonist have been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Cell/Tissue Type | Reference |

| Ki | 24.9 nM | Radioligand Binding Assay ([³H]PSB-0413 displacement) | Human Platelet Membranes | [1][2] |

| pA₂ | 9.8 | Functional Antagonism (cAMP production assay) | CHO cells expressing human P2Y12 | [1] |

| IC₅₀ | 5.4 ± 1.8 µM | ADP-evoked Ca²⁺ response | THP-1 cells | [1] |

Signaling Pathways

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon activation by ADP, the Gi signaling cascade is initiated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K). These events ultimately result in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. This compound, by competitively blocking the P2Y12 receptor, prevents these downstream signaling events.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections describe the protocols for key experiments.

Radioligand Binding Assay for P2Y12 Receptor

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the P2Y12 receptor, providing data on its binding affinity (Ki).

Methodology:

-

Membrane Preparation:

-

Human platelets are isolated from whole blood by centrifugation.

-

Platelet membranes are prepared by homogenization and subsequent centrifugation steps to isolate the membrane fraction.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed amount of platelet membrane protein with a constant concentration of the radioligand [³H]PSB-0413.

-

Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]PSB-0413 against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of this compound to inhibit platelet aggregation initiated by ADP.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control at 37°C for a specified time.

-

Place the PRP sample in an aggregometer cuvette with a stir bar.

-

Add a standard concentration of ADP to induce platelet aggregation.

-

Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined, and the inhibitory effect of this compound is calculated relative to the vehicle control.

-

Dose-response curves can be generated to determine the IC₅₀ value of this compound for the inhibition of ADP-induced platelet aggregation.

-

Measurement of Intracellular cAMP Levels

This assay determines the effect of this compound on the P2Y12 receptor-mediated inhibition of adenylyl cyclase and subsequent changes in intracellular cAMP levels.

Methodology:

-

Platelet Preparation:

-

Isolate washed platelets from whole blood.

-

-

cAMP Assay:

-

Pre-incubate the washed platelets with this compound or vehicle control.

-

Stimulate the platelets with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of ADP.

-

Stop the reaction and lyse the platelets to release intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit.

-

-

Data Analysis:

-

Compare the cAMP levels in platelets treated with this compound and ADP to those treated with ADP alone to determine the extent to which this compound reverses the ADP-induced inhibition of cAMP production.

-

Conclusion

This compound is a highly potent and selective competitive antagonist of the P2Y12 receptor. Its direct-acting nature provides a significant advantage in the study of P2Y12 receptor pharmacology and as a lead compound for the development of novel antiplatelet therapies. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other P2Y12 inhibitors. The quantitative data underscores its high affinity for the P2Y12 receptor and its efficacy in inhibiting ADP-mediated platelet activation and aggregation. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

The P2Y12 Receptor Antagonist PSB-0739: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of PSB-0739 in neuroscience research. This compound is a potent and selective antagonist of the P2Y12 receptor, a key player in purinergic signaling within the central nervous system (CNS). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in preclinical models, and visualizes relevant pathways and workflows.

Core Compound Properties and Mechanism of Action

This compound is a non-nucleotide competitive antagonist of the P2Y12 receptor.[1] Its high affinity and specificity make it a valuable tool for dissecting the physiological and pathological roles of P2Y12 signaling in the brain and spinal cord. Unlike some other P2Y12 antagonists, such as clopidogrel, this compound does not require metabolic activation, allowing for direct and predictable effects in both in vitro and in vivo studies.[2][3]

The P2Y12 receptor, a Gαi-coupled protein, is prominently expressed on microglia, the resident immune cells of the CNS.[4][5] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling is crucial for microglial chemotaxis, activation, and surveillance of the neuronal microenvironment.[5]

By blocking the P2Y12 receptor, this compound effectively inhibits these downstream signaling events. This has significant implications for neuroinflammatory processes, neuronal function, and the development of pathological states such as neuropathic pain.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity and its effects in various experimental paradigms.

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | 24.9 nM | Human P2Y12 Receptor | [1][2][6] |

| pA2 Value | 9.8 | Human P2Y12 Receptor | [1][6] |

| IC50 (ADP-evoked Ca2+ response) | 5.4 ± 1.8 µM | THP-1 cells | [1][6] |

Table 1: In Vitro Pharmacological Data for this compound

| Application | Animal Model | Dosage & Route | Key Findings | Reference |

| Inflammatory Pain | Rat (CFA-induced) | 0.01 - 0.3 mg/kg (intrathecal) | Dose-dependent reduction in mechanical hyperalgesia. Attenuation of spinal IL-1β and peripheral cytokine (TNF-α, IL-6, IL-10) upregulation.[7][8] | [7][8] |

| Neuropathic Pain | Rat (sciatic nerve ligation) | 0.01 - 0.1 mg/kg (intrathecal) | Dose-dependent inhibition of mechanical hyperalgesia.[7] | [7] |

| Microglial Surveillance | Mouse | Acute intracisternal injection | Reduced lifetime of somatic microglia-neuron junctions.[5] | [5] |

Table 2: In Vivo Efficacy of this compound in Neuroscience Research Models

Experimental Protocols

Induction and Assessment of Inflammatory Pain (Complete Freund's Adjuvant Model)

This protocol describes the induction of inflammatory pain in rats using Complete Freund's Adjuvant (CFA) and the subsequent assessment of mechanical hyperalgesia.

Materials:

-

Male Wistar rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Sterile saline

-

Von Frey filaments

-

Intrathecal injection setup (Hamilton syringe, 30-gauge needle)

Procedure:

-

Induction of Inflammation: A single subcutaneous injection of 100 µL of CFA is administered into the plantar surface of the rat's right hind paw. The contralateral paw receives an equal volume of sterile saline.

-

Intrathecal Administration of this compound:

-

Rats are anesthetized.

-

A 30-gauge needle attached to a Hamilton syringe is inserted between the L5 and L6 vertebrae to deliver this compound (dissolved in sterile saline) directly into the cerebrospinal fluid.

-

Effective doses range from 0.01 to 0.3 mg/kg.[7]

-

-

Assessment of Mechanical Hyperalgesia (Von Frey Test):

-

Rats are placed in individual plexiglass chambers on a wire mesh floor and allowed to acclimate.

-

Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

-

Measurements are taken before and at various time points after CFA injection and this compound administration.

-

Evaluation of Cytokine Levels in Spinal Cord and Paw Tissue

This protocol outlines the procedure for measuring cytokine levels following the induction of inflammatory pain and treatment with this compound.

Materials:

-

Spinal cord (lumbar region) and paw tissue from experimental animals

-

ELISA kits for IL-1β, TNF-α, IL-6, and IL-10

-

Tissue homogenization buffer

-

Protein assay kit

Procedure:

-

Tissue Collection and Homogenization:

-

At the end of the behavioral experiment, animals are euthanized, and the lumbar spinal cord and paw tissue are rapidly dissected.

-

Tissues are homogenized in ice-cold lysis buffer containing protease inhibitors.

-

-

Protein Quantification:

-

The total protein concentration in the homogenates is determined using a standard protein assay.

-

-

Cytokine Measurement (ELISA):

-

ELISA is performed according to the manufacturer's instructions to quantify the levels of IL-1β, TNF-α, IL-6, and IL-10 in the tissue homogenates.

-

Cytokine levels are normalized to the total protein concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of P2Y12 Receptor and Inhibition by this compound

Caption: P2Y12 receptor signaling cascade and its inhibition by this compound.

Experimental Workflow for Investigating this compound in an Inflammatory Pain Model

Caption: Workflow for studying this compound's effects in a rat model of inflammatory pain.

Logical Relationship of this compound's Anti-inflammatory and Analgesic Effects

Caption: The role of this compound in disrupting the neuroinflammatory cascade leading to pain.

Conclusion

This compound is a powerful and selective tool for investigating the role of the P2Y12 receptor in neuroscience research. Its utility has been demonstrated in studies of neuroinflammation, microglial function, and pain pathophysiology. The detailed protocols and data presented in this guide are intended to facilitate the design and implementation of further research into the therapeutic potential of P2Y12 receptor antagonism for a variety of neurological disorders.

References

- 1. Extracellular ADP augments microglial inflammasome and NF-κB activation via the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [iro.uiowa.edu]

- 6. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]

- 8. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The P2Y12 Receptor Antagonist PSB-0739: A Technical Guide to its Effects on Microglial Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in a wide array of neurological disorders. Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, is a key regulator of microglial function. The P2Y12 receptor, a G-protein coupled receptor primarily expressed on microglia in the CNS, has emerged as a critical modulator of microglial activation, motility, and surveillance. This technical guide provides an in-depth overview of the effects of PSB-0739, a potent and selective P2Y12 receptor antagonist, on microglial activation. We will delve into the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Microglial Function

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on various aspects of microglial activation.

| Parameter | Experimental Model | Treatment Details | Key Finding | Reference |

| Electrophysiology | Mouse spinal cord slices | 2 µM this compound | Significantly reduced the amplitude of ATP-induced outward K+ current by 50%.[1] | [1] |

| Cytokine Production | Rat model of inflammatory pain (Complete Freund's Adjuvant-induced) | 0.3 mg/kg this compound (intrathecal) | Attenuated the CFA-induced expression of IL-1β, TNF-α, and IL-6 in the spinal cord.[2] | [2] |

| Microglial Surveillance | In vivo two-photon microscopy in mice | Acute intra-cisterna magna administration of this compound | Significantly reduced the lifetime of somatic microglia-neuron junctions.[3] | [3] |

| Sleep Regulation | In vivo intracerebroventricular infusion in mice | 1mM this compound (2 µl) | Caused a significant decrease in NREM sleep and an increase in wakefulness.[4][5] | [4][5] |

| Neuropathic Pain | Rat model of partial sciatic nerve ligation | Intrathecal administration of a P2Y12 antagonist | Suppressed the development of pain behaviors and the phosphorylation of p38 MAPK in spinal microglia.[6] | [6] |

Signaling Pathways

The antagonism of the P2Y12 receptor by this compound disrupts a key signaling cascade that governs microglial activation and chemotaxis. The following diagram illustrates the canonical P2Y12 signaling pathway in microglia and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microglial activation.

Microglia Isolation and Culture

Objective: To obtain a pure population of primary microglia for in vitro assays.

Protocol:

-

Tissue Dissociation:

-

Euthanize neonatal (P0-P3) mouse or rat pups via an approved method.

-

Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in a dissociation solution containing papain (20 U/ml) and DNase I (0.005%) for 30 minutes at 37°C.

-

Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

-

Mixed Glial Culture:

-

Plate the cell suspension in T75 flasks coated with poly-D-lysine in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Culture for 7-10 days, allowing astrocytes to form a confluent monolayer with microglia growing on top.

-

-

Microglia Isolation:

-

Shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach microglia.

-

Collect the supernatant and centrifuge at 300 x g for 5 minutes.

-

Resuspend the microglial pellet in fresh culture medium and plate for experiments. Purity can be assessed by immunocytochemistry for microglial markers like Iba1 or CD11b.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on ATP-induced ion currents in microglia.

Protocol:

-

Cell Preparation: Plate isolated microglia on glass coverslips.

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing potassium gluconate.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a single microglial cell.

-

Hold the cell at a membrane potential of -70 mV.

-

Apply ATP (e.g., 100 µM) to the perfusion bath to induce an outward K+ current.

-

After washing out the ATP, pre-incubate the cell with this compound (e.g., 2 µM) for a specified period.

-

Re-apply ATP in the presence of this compound and record the current amplitude.

-

-

Data Analysis: Compare the amplitude of the ATP-induced current before and after the application of this compound to determine the percentage of inhibition.

Cytokine Release Assay (ELISA)

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.

Protocol:

-

Cell Culture and Treatment:

-

Plate primary microglia in 24-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the microglia with an activating agent, such as lipopolysaccharide (LPS; 100 ng/mL), for 24 hours.

-

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate to produce a colorimetric reaction.

-

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentrations in the samples based on the standard curve.

Microglial Morphology Analysis (Sholl Analysis)

Objective: To quantitatively assess changes in microglial morphology in response to this compound treatment.

Protocol:

-

Immunocytochemistry:

-

Culture microglia on coverslips and treat with this compound and/or an activating stimulus.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.2% Triton X-100.

-

Block with 5% normal goat serum.

-

Incubate with a primary antibody against a microglial marker (e.g., Iba1).

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a DAPI-containing mounting medium.

-

-

Image Acquisition:

-

Acquire z-stack images of individual microglia using a confocal microscope.

-

-

Sholl Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji with the Sholl Analysis plugin).

-

Create a maximum intensity projection of the z-stack.

-

Define the cell body as the center of a series of concentric circles with increasing radii.

-

Quantify the number of intersections of microglial processes with each concentric circle.

-

-

Data Analysis: Plot the number of intersections as a function of the distance from the soma. This provides a quantitative measure of process ramification and complexity.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of this compound on microglial activation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2Y12 receptor in microglial function. By selectively antagonizing this receptor, this compound has been shown to modulate key aspects of microglial activation, including ion channel activity, cytokine release, and cellular morphology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and target P2Y12-mediated neuroinflammation. Further investigation into the therapeutic potential of P2Y12 receptor antagonists like this compound is warranted for a range of neurological disorders characterized by microglial activation.

References

- 1. Microglial Sholl Analysis [protocols.io]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of microglia with Anti-PrP monoclonal antibodies induces neuronal apoptosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. P2Y12 receptor upregulation in activated microglia is a gateway of p38 signaling and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

PSB-0739: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PSB-0739, a potent and selective antagonist of the P2Y12 receptor. This document consolidates key chemical and pharmacological data, details experimental methodologies, and illustrates relevant biological pathways to support its application in research and drug development.

Core Compound Information

| Identifier | Value | Reference |

| CAS Number | 1052087-90-7 | [1][2][3][4][5] |

| Molecular Weight | 609.54 g/mol | [1][3][6] |

| Molecular Formula | C₂₆H₁₇N₃Na₂O₈S₂ | [1][2][3] |

Pharmacological Data

This compound is a non-nucleotide derivative that acts as a high-affinity, competitive antagonist of the human P2Y12 receptor.[2][3][4] Unlike thienopyridine drugs such as clopidogrel, this compound does not require metabolic activation to exert its inhibitory effects.[5]

| Parameter | Value | Cell/System | Reference |

| Ki | 24.9 nM | Human P2Y12 Receptor | [2][3][4] |

| pA₂ | 9.8 | Human P2Y12 Receptor | [2][4] |

| EC₅₀ | 5.4 ± 1.8 μM | ADP-evoked Ca²⁺ responses in THP-1 cells | [2][4] |

Mechanism of Action and Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi subunit. Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent platelet activation and aggregation. This compound competitively binds to the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting downstream signaling.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy, fasting volunteers into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP will serve as the reference (100% aggregation).

2. Assay Procedure:

-

Pre-warm PRP aliquots to 37°C.

-

Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time.

-

Place the cuvette with the PRP sample into the aggregometer and establish a baseline reading.

-

Initiate platelet aggregation by adding a known concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

3. Data Analysis:

-

The maximum percentage of aggregation is calculated relative to the PPP reference.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Applications

This compound has been utilized in various rodent models to investigate the role of the P2Y12 receptor in different physiological and pathological processes. For instance, intrathecal administration of this compound has been shown to have a dose-dependent antihyperalgesic effect in models of inflammatory and neuropathic pain. In these studies, this compound attenuated mechanical hyperalgesia and reduced the production of pro-inflammatory cytokines.

This technical guide serves as a starting point for researchers working with this compound. For specific experimental applications, it is recommended to consult the primary literature for detailed protocols and methodologies.

References

- 1. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | P2Y12 antagonist | Probechem Biochemicals [probechem.com]

- 4. benchchem.com [benchchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

PSB-0739 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on PSB-0739, a potent and selective antagonist of the P2Y12 receptor. This document outlines its procurement, key technical data, mechanism of action, and detailed experimental protocols for its characterization.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.

| Supplier | Website | Notes |

| Tocris Bioscience | --INVALID-LINK-- | A well-established supplier of high-purity life science reagents. |

| MedchemExpress | --INVALID-LINK-- | Offers a wide range of bioactive small molecules for research. |

| Probechem Biochemicals | --INVALID-LINK-- | Specializes in chemical probes and inhibitors for life science research. |

| R&D Systems | --INVALID-LINK-- | A brand of Bio-Techne, offering a broad portfolio of research reagents. |

| AbMole BioScience | --INVALID-LINK-- | A global supplier of chemical and biological research products. |

| Biosynth | --INVALID-LINK-- | Provides a range of chemical and biological products for research and diagnostics. |

| Fisher Scientific | --INVALID-LINK-- | A major distributor of scientific products, including those from Tocris Bioscience. |

Technical Data

A summary of the key physicochemical and pharmacological properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Name | 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt | [1] |

| Molecular Formula | C₂₆H₁₇N₃Na₂O₈S₂ | [1] |

| Molecular Weight | 609.54 g/mol | [1] |

| CAS Number | 1052087-90-7 | [1] |

| Purity | ≥95% (typically assessed by HPLC) | [1] |

| Solubility | Soluble in water (up to 25 mM) | [1] |

| Storage | Store at room temperature, desiccated. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | [2] |

| Mechanism of Action | Competitive antagonist of the P2Y12 receptor. | [2][3] |

| Ki | 24.9 nM for the human P2Y12 receptor | [2][3] |

| pA₂ | 9.8 for the human P2Y12 receptor | [2][3] |

Mechanism of Action and Signaling Pathway

This compound is a non-nucleotide competitive antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gi alpha subunit. The binding of the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), to the P2Y12 receptor initiates a signaling cascade that is crucial for platelet activation and aggregation. This compound blocks this process by preventing ADP from binding to the receptor.

The downstream signaling of the P2Y12 receptor involves several key steps:

-

Inhibition of Adenylyl Cyclase: Upon activation, the Gi alpha subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase.[1] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1]

-

PI3K/Akt Pathway Activation: The βγ subunits of the G protein activate the Phosphoinositide 3-kinase (PI3K) pathway. This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).

-

Platelet Aggregation: The culmination of these signaling events is the activation of the glycoprotein (B1211001) IIb/IIIa receptors on the platelet surface, leading to fibrinogen binding and subsequent platelet aggregation.

By inhibiting the initial step of ADP binding, this compound effectively blocks this entire signaling cascade, thereby preventing platelet activation and aggregation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation in vitro.

Materials:

-

Freshly drawn human blood in 3.2% sodium citrate (B86180) tubes.

-

This compound stock solution (e.g., 10 mM in water).

-

Adenosine diphosphate (ADP) stock solution (e.g., 1 mM in saline).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light transmission aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Assay Setup:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add PRP to the aggregometer cuvettes and allow to equilibrate at 37°C with stirring.

-

-

Inhibition with this compound:

-

Add various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control to the PRP and incubate for 5 minutes.

-

-

Induction of Aggregation:

-

Add a submaximal concentration of ADP (e.g., 5-10 µM) to induce platelet aggregation.

-

-

Data Analysis:

-

Record the change in light transmission over time.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value of this compound.

-

Calcium Mobilization Assay

This assay measures the ability of this compound to block the ADP-induced increase in intracellular calcium concentration in platelets or cell lines expressing the P2Y12 receptor.

Materials:

-

Isolated human platelets or a suitable cell line (e.g., CHO-K1) stably expressing the human P2Y12 receptor.

-

This compound stock solution.

-

ADP stock solution.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Preparation and Dye Loading:

-

For adherent cells, seed them in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

For suspension cells (like platelets), adjust the cell density as required.

-

Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

-

Assay Performance:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Add various concentrations of this compound or vehicle to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

-

Measure the baseline fluorescence.

-

Inject ADP to a final concentration that elicits a submaximal response.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Normalize the data to the response of the vehicle control.

-

Determine the IC₅₀ value of this compound.

-

Adenylyl Cyclase Activity Assay

This assay determines the effect of this compound on the ADP-mediated inhibition of adenylyl cyclase activity.

Materials:

-

Platelet membranes or membranes from cells expressing the P2Y12 receptor.

-

This compound stock solution.

-

ADP stock solution.

-

Forskolin (an adenylyl cyclase activator).

-

ATP.

-

cAMP standard.

-

cAMP enzyme immunoassay (EIA) kit or other method for cAMP quantification.

Procedure:

-

Assay Setup:

-

In a reaction tube, combine the cell membranes, this compound or vehicle, and ADP.

-

Pre-incubate for 10 minutes at 30°C.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a mixture of ATP and Forskolin.

-

Incubate for 10-15 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 3-5 minutes.

-

-

cAMP Quantification:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Measure the cAMP concentration in the supernatant using a cAMP EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-